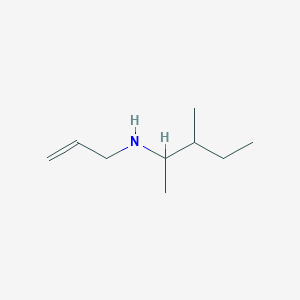
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C9H19N. It is a hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules . This compound is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine typically involves the reaction of 3-methylpentan-2-amine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield .
化学反応の分析
Types of Reactions
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the development of drug candidates, particularly those containing hindered amine motifs.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The bulky structure of the compound can influence its binding affinity and specificity, making it a valuable tool in the study of enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methylallylamine: Another amine with an allyl group, but with a simpler structure.
N-ethyl-N-methylethanamine: A similar hindered amine with different alkyl groups.
Uniqueness
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is unique due to its combination of a hindered amine structure and an allyl group. This combination provides distinct reactivity and interaction profiles, making it valuable in specific research and industrial applications .
生物活性
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C₉H₁₅N. This compound is classified as a hindered amine, characterized by its bulky structure, which significantly influences its chemical reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and enzyme interactions.
The compound features both a branched alkyl group and an allyl group, contributing to its unique reactivity profile. The synthesis typically involves the reaction of 3-methylpentan-2-amine with prop-2-en-1-yl halides under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to optimize yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological properties due to its hindered amine structure. The steric hindrance may enhance its binding affinity towards various biological targets, including enzymes and receptors.
The mechanism of action involves interactions with molecular targets through enzyme inhibition or receptor modulation. The bulky structure may allow for selective binding, enhancing the compound's efficacy in pharmacological applications.
Enzyme Inhibition Studies
Several studies have investigated the enzyme inhibition potential of this compound:
- Inhibition of Acetylcholinesterase : A study demonstrated that the compound effectively inhibits acetylcholinesterase, an enzyme crucial for neurotransmitter regulation, suggesting potential applications in treating neurodegenerative diseases.
- Receptor Modulation : Research has shown that this compound can modulate specific receptors involved in pain pathways, indicating its potential as an analgesic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpentan-2-amine | Primary amine | Moderate enzyme inhibition |
| 2-Methylpentan-2-amine | Similar structure but less steric hindrance | Low receptor interaction |
| Ethyl(3-methylpentan-2-yl)amine | Ethyl substitution reduces bulk | Reduced biological activity |
This table highlights how variations in structure impact biological activity, emphasizing the significance of steric hindrance in this compound.
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate in drug development:
- Drug Design : Its ability to selectively inhibit enzymes positions it as a potential lead compound for developing new therapeutics against diseases like Alzheimer's.
- Synthetic Chemistry : The compound can serve as a precursor in synthesizing more complex molecules, expanding its utility beyond direct biological applications.
特性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC名 |
3-methyl-N-prop-2-enylpentan-2-amine |
InChI |
InChI=1S/C9H19N/c1-5-7-10-9(4)8(3)6-2/h5,8-10H,1,6-7H2,2-4H3 |
InChIキー |
RMOFHVVHILINLS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















